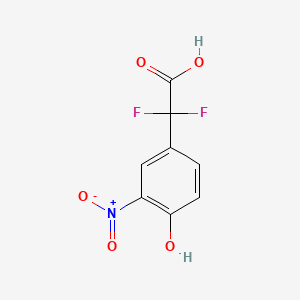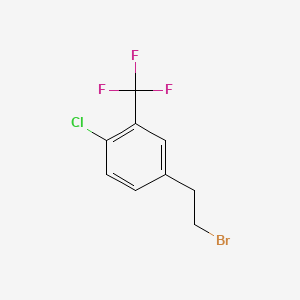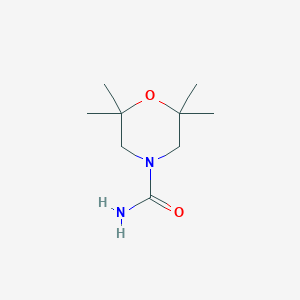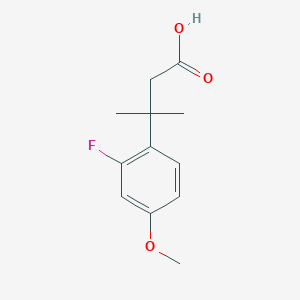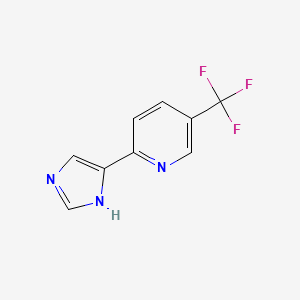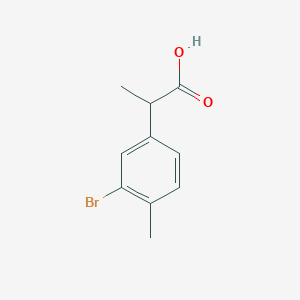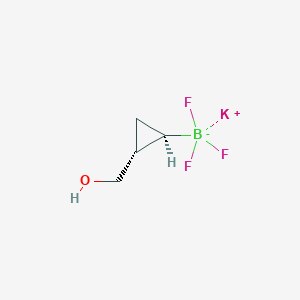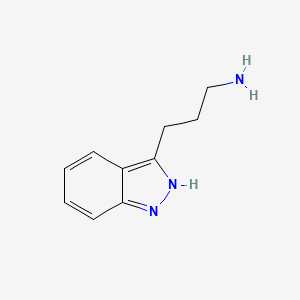
3-(1H-Indazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indazol-3-yl)propan-1-amine is an organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound has a molecular formula of C10H13N3 and a molecular weight of 175.23 g/mol . It is used in various scientific research applications due to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 3-(1H-Indazol-3-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of indazole with 3-bromopropylamine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
3-(1H-Indazol-3-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, thiols, or amines.
Aplicaciones Científicas De Investigación
3-(1H-Indazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research on this compound focuses on its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. One of the key targets is the p53/MDM2 pathway, which plays a crucial role in regulating cell cycle and apoptosis. The compound has been shown to inhibit the activity of MDM2, leading to the stabilization and activation of p53, a tumor suppressor protein. This results in the induction of apoptosis in cancer cells .
Additionally, this compound may interact with other molecular targets such as kinases and receptors, modulating various signaling pathways involved in cell proliferation, differentiation, and survival .
Comparación Con Compuestos Similares
3-(1H-Indazol-3-yl)propan-1-amine can be compared with other similar compounds, such as:
1-Ethyl-1H-indazol-3-amine: This compound has a similar indazole core but with an ethyl group at the 1-position instead of a propylamine group.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: This compound contains a pyrazole ring instead of an indazole ring.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine: This compound features a pyrazole ring with methyl substitutions.
The uniqueness of this compound lies in its specific indazole structure and the presence of a propylamine group, which confer distinct chemical reactivity and biological activities.
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-(2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) |
Clave InChI |
OIXRZHFZHRSXMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NN=C2C=C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)

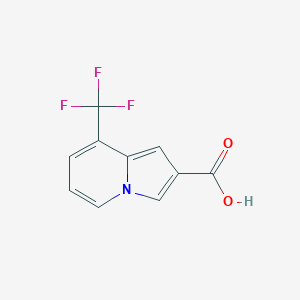
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
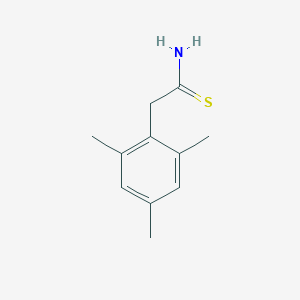
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)

